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Compound of Interest

Compound Name:
2-Chloro-N,N-diethylethylamine-

d10 Hydrochloride

CAS No.: 1092978-87-4

Cat. No.: B570031 Get Quote

CAS: 1092978-87-4 Formula: C₆H₅D₁₀Cl₂N (Hydrochloride Salt) Molecular Weight: 182.15

g/mol [1]

Executive Summary
2-Chloro-N,N-diethylethylamine-d10 hydrochloride (CDEA-d10) is the fully deuterated

isotopologue of the nitrogen mustard precursor 2-chloro-N,N-diethylethylamine. While the non-

deuterated parent compound is a potent alkylating agent and a chemical warfare simulant, the

d10 variant serves a critical role in pharmaceutical bioanalysis. It is primarily utilized as an

Internal Standard (IS) for the quantification of drugs containing the diethylaminoethyl moiety

(e.g., Amiodarone metabolites, antihistamines) and for studying the metabolic stability of

alkylating agents.

Critical Technical Insight: The utility of CDEA-d10 is defined by its solution-phase dynamics. In

neutral or basic aqueous media, it spontaneously cyclizes to form a highly reactive aziridinium

ion. This behavior mandates strict pH control during handling to prevent standard degradation

and accidental alkylation of biological matrices.
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Property Specification Technical Note

Chemical Name

2-Chloro-N,N-

bis(pentadeuteroethyl)ethana

mine HCl

The "d10" refers to two fully

deuterated ethyl groups (-

C₂D₅).

Appearance
White to off-white crystalline

solid

Highly hygroscopic; store in

desiccator.

Solubility Water, Methanol, DMSO
WARNING: Rapidly degrades

in neutral water via cyclization.

Isotopic Purity ≥ 99 atom % D

Essential to prevent "cross-

talk" in MS channels (M+0

interference).

Melting Point 208–210 °C (lit. for parent)
Decomposition often occurs

upon melting.

pKa ~8.5 (Amine)
Protonated form (HCl salt) is

stable; free base is reactive.

Safety & Handling: The "Mustard" Factor
Hazard Classification:FATAL if swallowed, inhaled, or in contact with skin.[2] Vesicant

(Blistering Agent).

Although CDEA-d10 is a research standard, it retains the alkylating toxicity of the parent

nitrogen mustard class.

Mechanism of Toxicity
The compound acts as a monofunctional alkylating agent. Upon contact with physiological pH

(7.4), the free amine displaces the chloride ion to form an electrophilic aziridinium ring. This

ring attacks DNA (guanine N7 position) and proteins, causing cytotoxicity and blistering.

Mandatory Containment Protocol
Engineering Controls: Handle only in a certified Class II Biological Safety Cabinet or

Chemical Fume Hood.
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PPE: Double nitrile gloves (0.11 mm min), Tyvek sleeves, and safety goggles.

Deactivation: Spills must be neutralized with 5% Sodium Thiosulfate solution, which

nucleophilically opens the aziridinium ring to form a non-toxic thiosulfate ester.

Synthesis & Degradation Pathways
Understanding the synthesis helps in troubleshooting impurities, while understanding

degradation is vital for stock solution stability.

Synthesis and Activation Workflow
The following DOT diagram illustrates the synthesis of the d10 standard and its activation

pathway in solution.
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Figure 1: Synthesis route (left) and aqueous activation/degradation pathway (right). The

formation of the Aziridinium ion is the critical instability factor.

Strategic Application: LC-MS/MS Bioanalysis
CDEA-d10 is the "Gold Standard" Internal Standard for quantifying Amiodarone Impurity H and

other diethylamino-containing drugs.

Why d10?
Mass Shift (+10 Da): Provides a wide mass window, preventing isotopic overlap with the

parent analyte (M+0, M+1, M+2 natural isotopes).
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Retention Time Matching: Deuterium isotope effects on lipophilicity are minimal here,

ensuring the IS co-elutes with the analyte to compensate for matrix effects (ion

suppression/enhancement) perfectly.

Experimental Protocol: Stock Preparation
Objective: Prepare a stable 1 mg/mL stock solution. Self-Validating Step: Use acidic methanol

to prevent cyclization.

Weighing: Weigh 1.0 mg of CDEA-d10 HCl into a tared amber glass vial.

Solvent: Add 1.0 mL of 0.1% Formic Acid in Methanol.

Reasoning: The formic acid maintains a low pH (<3), ensuring the nitrogen remains

protonated (ammonium form). The ammonium form cannot nucleophilically attack the

carbon-chloride bond, preventing aziridinium formation.

Storage: Store at -20°C. Stability is >6 months in acidic methanol. Do not store in water.

LC-MS/MS Method Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Ionization: ESI

Positive Mode.
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Parameter Setting Rationale

Precursor Ion (Q1) 146.1 m/z [M+H]⁺ of d10-analog.

Product Ion 1 (Q3) 110.1 m/z
Loss of HCl (36 Da) → d10-

Aziridinium ion. (Quantifier)

Product Ion 2 (Q3) 84.1 m/z
d10-Diethylamine fragment

[N(C₂D₅)₂CH₂]⁺. (Qualifier)

Cone Voltage 25 V
Optimized for labile chloride

loss.

Collision Energy 15–20 eV
Moderate energy required to

cleave the C-N or C-Cl bond.

Mobile Phase A 0.1% Formic Acid in H₂O
Acidic pH prevents on-column

degradation.

Mobile Phase B 0.1% Formic Acid in ACN

Analytical Workflow & Troubleshooting
The following diagram details the logic flow for method development and troubleshooting

instability issues.
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Figure 2: Bioanalytical workflow and troubleshooting logic for CDEA-d10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b570031?utm_src=pdf-body
https://www.pharmaffiliates.com/
http://www.orgsyn.org/
https://www.benchchem.com/product/b570031?utm_src=pdf-custom-synthesis
http://www.pharmaffiliates.com/en/1092978-87-4-2-chloro-n-n-diethylethylamine-d10-hydrochloride-pasti088834.html
https://assets.thermofisher.cn/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.benchchem.com/product/b570031#2-chloro-n-n-diethylethylamine-d10-hydrochloride-cas-1092978-87-4
https://www.benchchem.com/product/b570031#2-chloro-n-n-diethylethylamine-d10-hydrochloride-cas-1092978-87-4
https://www.benchchem.com/product/b570031#2-chloro-n-n-diethylethylamine-d10-hydrochloride-cas-1092978-87-4
https://www.benchchem.com/product/b570031#2-chloro-n-n-diethylethylamine-d10-hydrochloride-cas-1092978-87-4
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b570031?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

